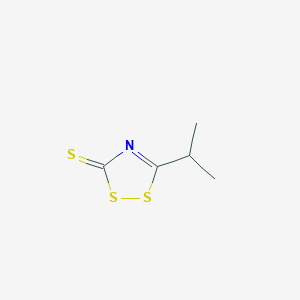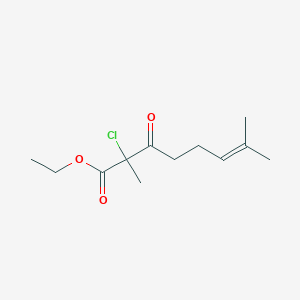
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate is an organic compound with the molecular formula C12H19ClO3. This compound is characterized by the presence of a chloro group, a keto group, and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate typically involves the reaction of ethyl acetoacetate with appropriate chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of ethyl 2-chloro-2,7-dimethyl-3-hydroxyoct-6-enoate.
Oxidation: Formation of ethyl 2-chloro-2,7-dimethyl-3-carboxyoct-6-enoate.
Scientific Research Applications
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto group can participate in redox reactions. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of carboxylic acids and alcohols.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloroacetoacetate: Similar structure but lacks the additional methyl groups and double bond.
Ethyl 2-chloro-3-oxobutanoate: Similar functional groups but a shorter carbon chain.
Ethyl 2-chloro-2-methyl-3-oxopentanoate: Similar functional groups with a different carbon chain length.
Uniqueness
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
918503-21-6 |
|---|---|
Molecular Formula |
C12H19ClO3 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate |
InChI |
InChI=1S/C12H19ClO3/c1-5-16-11(15)12(4,13)10(14)8-6-7-9(2)3/h7H,5-6,8H2,1-4H3 |
InChI Key |
ULAQPCVIPKAACO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)CCC=C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
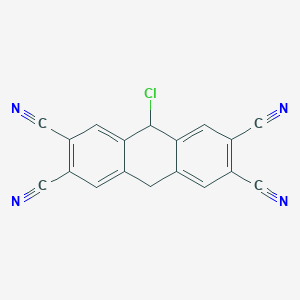
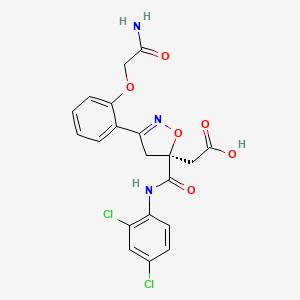
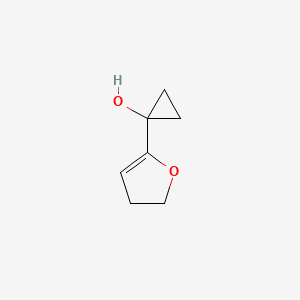
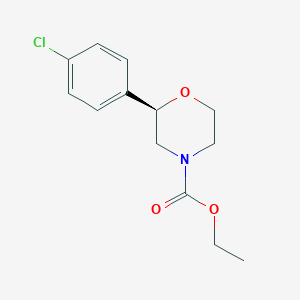
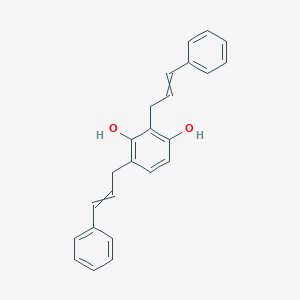
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
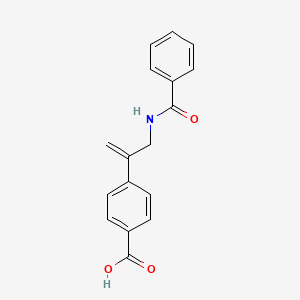
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)

![Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-](/img/structure/B12627639.png)
![2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B12627648.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B12627656.png)
